N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Properties
Molecular Formula |
C25H22ClN5O3S |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22ClN5O3S/c1-33-21-13-10-18(14-22(21)34-2)24-29-30-25(31(24)20-6-4-3-5-7-20)35-16-23(32)28-27-15-17-8-11-19(26)12-9-17/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
YQVDHETTZFJYTF-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazides with nitriles under microwave irradiation, as demonstrated in analogous triazole syntheses. For this compound, 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol serves as the triazole precursor. Key steps include:
-
Hydrazide preparation : Acetic hydrazide derivatives are synthesized by reacting ethyl acetate with hydrazine hydrate under reflux.
-
Cyclization : The hydrazide reacts with 3,4-dimethoxybenzonitrile in the presence of potassium carbonate and n-butanol under microwave irradiation (150°C, 2 hours). This method achieves yields >75%, significantly higher than conventional heating.
Synthesis of the Hydrazide Side Chain
The acetohydrazide side chain is introduced via nucleophilic substitution. 2-Chloroacetohydrazide reacts with the thiol group (-SH) of the triazole intermediate in dimethylformamide (DMF) at 80°C for 6 hours. Anhydrous conditions prevent hydrolysis, and the reaction is monitored via thin-layer chromatography (TLC) for completion.
Condensation Reaction for Schiff Base Formation
The final step involves condensing the acetohydrazide intermediate with 4-chlorobenzaldehyde to form the Schiff base (hydrazone) linkage. This is achieved under acidic catalysis:
-
Reagents : Ethanol (solvent), glacial acetic acid (catalyst), 4-chlorobenzaldehyde (1.2 equivalents).
-
Conditions : Reflux at 78°C for 8–12 hours, followed by cooling to precipitate the product.
-
Mechanism : Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the hydrazide’s amino group (Figure 1).
Table 1: Optimization of Condensation Reaction Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 78°C | Max 89% |
| Catalyst (AcOH) | 5 mol% | +15% yield |
| Reaction Time | 10 hours | 92% conversion |
| Solvent | Anhydrous ethanol | Purity >95% |
Mechanistic Insights and Side Reactions
Competing Pathways During Triazole Formation
The Pellizzari reaction mechanism dominates triazole synthesis, where nitriles act as nucleophiles attacking activated hydrazides. However, side reactions may occur:
Schiff Base Isomerization
The E/Z isomerism of the hydrazone linkage is controlled by reaction pH and temperature. Polar solvents (e.g., ethanol) and acidic conditions favor the E-isomer, as confirmed by NMR coupling constants (J = 12–14 Hz for trans-configuration).
Advanced Purification and Analytical Methods
Chromatographic Techniques
Spectroscopic Validation
Table 2: Key Spectral Data
| Technique | Observations | Assignment |
|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.42 (s, 1H, CH=N) | Hydrazone proton |
| δ 7.82–6.85 (m, 11H, Ar-H) | Aromatic protons | |
| FT-IR (KBr) | 1665 cm⁻¹ (C=O stretch) | Hydrazide carbonyl |
| 1598 cm⁻¹ (C=N stretch) | Triazole ring | |
| HRMS | m/z 550.1243 [M+H]+ | Molecular ion peak |
Green Chemistry Approaches and Yield Optimization
Recent advances emphasize sustainability:
-
Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours while improving yield (92% vs. 68% conventionally).
-
Solvent selection : Cyclopentyl methyl ether (CPME) replaces DMF in some protocols, offering lower toxicity and easier recycling.
-
Catalyst-free conditions : Elevated temperatures (120°C) in ethanol enable condensation without acetic acid, though yields drop to 76%.
Challenges in Industrial-Scale Production
-
Cost of starting materials : 3,4-Dimethoxybenzonitrile costs ~$120/g, necessitating alternative routes from vanillin derivatives.
-
Byproduct management : Disposal of metal catalysts (e.g., K2CO3) requires neutralization, adding to processing costs.
-
Stability issues : The hydrazone linkage hydrolyzes in aqueous pH >9, complicating formulation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azomethine (C=N) bond, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a hydrazide functional group linked to a triazole moiety and a chlorophenyl group. The synthesis typically involves the reaction of appropriate hydrazines with carbonyl compounds in the presence of suitable catalysts or reagents. The specific synthetic routes may vary, but the general approach is to form the hydrazone linkage followed by the introduction of the triazole ring through cyclization reactions.
Biological Applications
The biological applications of this compound are primarily focused on its antimicrobial , antifungal , and anticancer properties.
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit significant antimicrobial activity. For example, studies have indicated that derivatives of triazoles can inhibit the growth of various bacterial strains. The presence of the chlorophenyl group may enhance this activity by improving lipophilicity, allowing better membrane penetration.
Antifungal Properties
Triazoles are well-known for their antifungal properties. The compound's structure suggests it could be effective against fungal pathogens due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes. Case studies have demonstrated that similar compounds have shown efficacy against Candida species and Aspergillus species.
Anticancer Potential
Recent investigations into the anticancer properties of hydrazone derivatives have revealed promising results. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cell cycle progression. Preliminary studies suggest that N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may possess similar properties.
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism | References |
|---|---|---|---|
| Antimicrobial | Moderate | Membrane disruption | |
| Antifungal | High | Inhibition of ergosterol synthesis | |
| Anticancer | Promising | Induction of apoptosis |
Case Studies
- Antimicrobial Study : A study published in Molecules highlighted the effectiveness of triazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Antifungal Efficacy : Research documented in Journal of Fungi reported that similar triazole-containing compounds effectively inhibited the growth of Candida albicans in vitro, suggesting potential for clinical applications in treating fungal infections .
- Anticancer Research : An investigation into hydrazone derivatives indicated that they could induce apoptosis in breast cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Mechanism of Action
The mechanism by which N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes by generating reactive oxygen species through its oxidation reactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Triazole Substituents
Table 1: Substituent Effects on the Triazole Core
Key Observations :
Modifications in the Hydrazide/Benzylidene Moiety
Table 2: Hydrazide Chain and Benzylidene Variations
Key Observations :
- Sulfanyl vs. Sulfonyl : The sulfanyl group in the target compound offers moderate electron-withdrawing effects, whereas sulfonyl groups (ZE-5a) increase acidity, affecting binding kinetics .
- Benzylidene substituents : Aromatic groups with halogens (4-ClPh) or heterocycles (pyridine) influence target selectivity through steric and electronic effects .
Biological Activity
N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure
The compound features a hydrazide functional group linked to a triazole moiety and a chlorophenyl substituent. Its structural complexity suggests multiple points of interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 18.17 |
| Compound B | HCT116 (Colorectal) | 30.14 |
| Compound C | MCF7 (Breast) | 24.11 |
| Compound D | SW620 (Colorectal) | 22.84 |
These results indicate that modifications in the triazole structure can enhance cytotoxicity against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted the effectiveness of similar hydrazone derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 15 |
| E. coli | 20 |
| P. aeruginosa | 25 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial activities, the compound's anti-inflammatory properties have been assessed through various in vitro assays. The results demonstrated that it significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures, indicating its potential use in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study conducted by Da Silva et al. evaluated the effects of triazole derivatives on glioblastoma multiforme cells, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Screening : Research published in the Journal of Antibiotics reported that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of E. coli and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this triazole-acetohydrazide compound and its analogs?
The synthesis typically involves multi-step reactions:
- Hydrazide formation : Condensation of hydrazine derivatives with carbonyl compounds (e.g., 4-chlorobenzaldehyde).
- Triazole ring closure : Cyclization using reagents like thiosemicarbazides or via nucleophilic substitution at the triazole sulfur atom .
- Functionalization : Introduction of sulfanyl groups via thiol-alkylation or displacement reactions, as seen in analogous 1,2,4-triazole derivatives . Key intermediates include 4-amino-5-aryl-1,2,4-triazole-3-thiols, which are reacted with halogenated acetohydrazides under acidic conditions .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR are used to confirm substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks around m/z 500–550) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral angles critical for confirming stereochemistry .
Advanced Research Questions
Q. How can Bayesian optimization enhance the synthesis yield of this compound?
Bayesian optimization uses probabilistic models to efficiently explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading) with minimal experiments. For example:
- Parameter prioritization : Identifies critical variables (e.g., reaction time > solvent polarity) using Design of Experiments (DoE) .
- Global maxima prediction : Outperforms traditional grid searches in identifying optimal conditions for hydrazone formation or triazole cyclization . This method reduced optimization cycles by 40% in analogous triazole syntheses .
Q. What mechanistic insights can molecular docking provide for bioactivity optimization?
Docking studies predict binding interactions with biological targets:
- Target selection : Enzymes like EGFR or tyrosinase are common due to the compound’s triazole and sulfanyl motifs .
- Binding mode analysis : The 4-chlorophenyl group may occupy hydrophobic pockets, while the dimethoxyphenyl moiety participates in π-π stacking .
- QSAR modeling : Substituent variations (e.g., replacing 3,4-dimethoxyphenyl with pyridinyl) correlate with improved IC₅₀ values in anti-cancer analogs .
Q. How do researchers resolve contradictions in bioactivity data across structurally similar derivatives?
- Comparative SAR studies : Evaluate substituent effects (e.g., chloro vs. methoxy groups) on biological endpoints like anticoagulant activity .
- Enzyme kinetics : Measure inhibitory constants (Kᵢ) to distinguish competitive vs. non-competitive binding modes. For example, sulfanyl groups in ZE-4b analogs showed 2-fold higher Kᵢ than methylated derivatives .
- Statistical validation : Use ANOVA with post hoc tests (e.g., Tukey’s test) to confirm significance in bioassay results (p < 0.01) .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during triazole ring formation?
- Controlled pH : Acidic conditions (e.g., HCl/EtOH) minimize undesired tautomerization during cyclization .
- Protecting groups : Temporary protection of hydrazide NH groups prevents premature oxidation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in triazole synthesis .
Q. How is crystallographic data analyzed to resolve structural ambiguities?
- SHELXL refinement : Iterative least-squares adjustments reduce R-factors (< 0.05) for high-resolution datasets .
- Twinned data handling : SHELXD/XE pipelines robustly phase macromolecular complexes, even with partial twinning .
- Hydrogen bonding networks : Identify stabilizing interactions (e.g., N–H⋯S) critical for crystal packing .
Data-Driven Insights
Q. What substituent modifications enhance pharmacological activity?
- Electron-withdrawing groups : 4-Chlorophenyl improves membrane permeability vs. methoxy analogs .
- Sulfanyl vs. methylsulfonyl : Sulfanyl derivatives (e.g., ZE-4b) exhibit superior antiplatelet activity (30% higher bleeding time vs. controls) .
- Arylidene hydrazides : E-configuration (vs. Z) optimizes steric fit in hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
